Leucettamine A
Description
Significance of Marine-Derived Compounds in Chemical Biology Research
Marine organisms, including invertebrates, microbes, and algae, are prolific producers of structurally diverse bioactive compounds. nih.govfrontiersin.org These compounds play crucial ecological roles, such as defense mechanisms against predators, communication signals, and antifouling agents. mdpi.commdpi.com The unique evolutionary pressures of the marine environment have driven the biosynthesis of metabolites with potent and selective interactions with biological targets. nih.gov This rich chemical diversity makes marine natural products a valuable source of lead compounds for chemical biology research, enabling the study of biological processes and potentially leading to the development of new research tools and therapeutic agents. nih.govpeerj.comfrontiersin.org Investigations into the ecological functions of these molecules can also provide insights into their potential applications. mdpi.com
Overview of 2-Aminoimidazole Alkaloids from Marine Sponges
Marine sponges (Porifera) are particularly well-known for their ability to produce a wide variety of secondary metabolites, including numerous alkaloids. encyclopedia.pub Among these, 2-aminoimidazole alkaloids constitute a significant class characterized by the presence of a 2-aminoimidazole ring system. nih.govnih.gov These alkaloids often feature additional structural elements, such as aromatic rings and alkyl chains, contributing to their diverse structures and biological profiles. nih.gov Marine sponges from the genera Leucetta and Clathrina are notable sources of these compounds. nih.govlongdom.orgresearchgate.net The structural variations within the 2-aminoimidazole alkaloid class from marine sponges contribute to a range of reported biological activities. nih.govlongdom.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4,5-bis(1,3-benzodioxol-5-ylmethyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C20H19N3O4/c1-23-15(7-13-3-5-17-19(9-13)27-11-25-17)14(22-20(23)21)6-12-2-4-16-18(8-12)26-10-24-16/h2-5,8-9H,6-7,10-11H2,1H3,(H2,21,22) |
InChI Key |
CHUHMZZQHYOKBF-UHFFFAOYSA-N |
SMILES |
CN1C(=C(N=C1N)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CN1C(=C(N=C1N)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |
Synonyms |
leucettamine A |
Origin of Product |
United States |
Isolation and Structural Elucidation of Leucettamine a
Isolation from Marine Biological Sources (e.g., Leucetta microraphis)
Leucettamine A was first isolated from the marine sponge Leucetta microraphis. acs.orgmdpi.com This calcareous sponge, found in various marine environments including the Indo-Pacific, Western Atlantic, and the Mediterranean, is known to produce a variety of unique secondary metabolites. acs.orgmdpi.com The isolation of this compound, along with its congeners Leucettamine B and Leucettamidine (B10850139), was reported in 1993 from a specimen of Leucetta microraphis collected in Palau. acs.org The process typically involves the extraction of the sponge tissue with organic solvents, followed by a series of chromatographic separations to purify the individual compounds.
Spectroscopic and Diffraction-Based Structural Confirmation
The definitive structure of this compound was established through extensive spectroscopic analysis. acs.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were pivotal in this elucidation. While the specific raw data from the original publication is not fully available in public abstracts, the characterization would have relied on the following analyses:
Mass Spectrometry (MS): High-resolution mass spectrometry would have been used to determine the exact molecular weight and elemental composition of this compound, allowing for the deduction of its molecular formula.
¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons in the molecule, their chemical environments, and their connectivity through the analysis of chemical shifts and coupling constants.
¹³C NMR Spectroscopy: This analysis would reveal the number of carbon atoms and their hybridization states (sp³, sp², sp), which is crucial for building the carbon skeleton of the molecule.
2D NMR Techniques: Advanced experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would have been employed to establish the connectivity between protons and carbons, ultimately piecing together the complete structure of this compound.
Interactive Data Table: Representative Spectroscopic Data for this compound (Illustrative)
| Technique | Parameter | Observed Value (Illustrative) |
|---|---|---|
| HR-MS | [M+H]⁺ | Specific m/z value |
| ¹H NMR | Chemical Shift (δ) | Range of ppm values for different protons |
Note: The specific spectral data for this compound is contained within the primary research literature and is presented here in an illustrative format.
Stereochemical Aspects of this compound and Related Compounds
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of a natural product's identity and biological function. nih.govwikipedia.orgstackexchange.com For a molecule like this compound, which contains chiral centers, determining the absolute configuration of these centers is a fundamental part of its structural elucidation.
The original study on this compound would have addressed its stereochemistry, although specific details of the determination are not available in the abstracts of the initial search results. The stereochemical assignment for complex molecules often involves a combination of methods:
NMR Spectroscopy: Advanced NMR techniques, including the use of chiral derivatizing agents or chiral solvating agents, can be used to distinguish between enantiomers or diastereomers and help in assigning relative stereochemistry.
X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides an unambiguous determination of the absolute stereochemistry.
Total Synthesis: The stereochemistry of a natural product can be definitively confirmed by its total synthesis from starting materials of known stereochemistry.
The related compounds isolated alongside this compound, such as Leucettamine B, also possess stereochemical features that would have been characterized, allowing for comparative studies within this family of imidazole (B134444) alkaloids.
Total Synthesis of Leucettamine a and Structural Analogues
Strategic Considerations for the Construction of the Imidazole (B134444) Corenih.govajol.info
The construction of the 2-aminoimidazole core is a pivotal step in the synthesis of Leucettamine A and related compounds. Classical methods for building this heterocyclic system typically involve condensation reactions of α-amino- or α-haloketones or the functionalization of pre-existing imidazole derivatives. nih.govnih.govacs.orgacs.org More recently, metal-catalyzed reactions, such as the hydroamination of acyclic terminally substituted N-propargyl guanidines, have emerged as valuable tools for generating substituted 2-aminoimidazoles. nih.govacs.orgacs.org
Convergent Synthetic Methodologies for Leucettamine Anih.gov
Convergent synthetic routes for this compound capitalize on joining pre-assembled molecular fragments. The symmetry of this compound facilitates such strategies, allowing for the synthesis of the molecule by coupling two identical or similar units containing portions of the final structure and the requisite imidazole precursor. nih.govacs.orgmolaid.commolaid.com This contrasts with linear syntheses, where the molecule is built step-by-step from simpler starting materials.
Diverse Approaches to 2-Aminoimidazole Alkaloidsajol.infoacs.orgCurrent time information in Bangalore, IN.guidechem.com
The synthesis of the broader class of 2-aminoimidazole alkaloids, to which this compound belongs, has been approached through a variety of methodologies, reflecting the diverse substitution patterns and complexities found in these natural products.
α–Substituted Ketone Intermediacyajol.info
The use of α-substituted ketones as intermediates is a common strategy in the synthesis of 2-aminoimidazoles. acs.orgresearchgate.net These intermediates can react with guanidine (B92328) or related reagents to form the imidazole ring system. The nature and position of the substituents on the ketone dictate the substitution pattern on the resulting imidazole.
Hydroamination of Alkynesajol.info
Metal-catalyzed hydroamination reactions of alkynes, particularly N-propargyl guanidines, represent a modern approach to the synthesis of substituted 2-aminoimidazoles. nih.govacs.orgacs.org These reactions typically involve the formation of both a carbon-nitrogen and a carbon-carbon bond during the annulation process, providing an efficient route to the heterocyclic core. nih.govacs.org
Functionalization of Pre-formed Imidazolesajol.info
An alternative strategy involves the functionalization of pre-existing imidazole rings. nih.govresearchgate.net This can include the late-stage introduction of the 2-amino group or the modification of substituents already present on the imidazole core. Methods for functionalization can involve transition-metal-catalyzed processes or metal-free reactions. researchgate.net For example, the C2-amine can be introduced via an azide (B81097) intermediate, which is incorporated through lithiation at C2 followed by reaction with an azidation reagent. nih.gov
β-Lactam Ring Rearrangement Strategiesacs.orgguidechem.com
β-Lactam ring rearrangement strategies have been developed for the synthesis of 2-aminoimidazolones and, in some cases, 2-aminoimidazoles. researchgate.netresearchgate.netacs.orgutrgv.edu These transformations typically involve the base-promoted rearrangement of a four-membered β-lactam ring to a five-membered imidazolone (B8795221) ring, often followed by further transformations to yield the desired 2-aminoimidazole structure. researchgate.net This approach can offer a facile and efficient route to the heterocyclic core. researchgate.net
This compound is a marine alkaloid that has garnered attention in chemical synthesis due to its unique structure and biological properties, particularly as a leukotriene B4 receptor antagonist. nih.gov Its total synthesis and the synthesis of its structural analogues have been explored through various chemical methodologies.
The total synthesis of this compound (1) can be achieved through convergent routes that leverage the molecule's inherent symmetry. nih.gov For analogues lacking this symmetry, alternative synthetic approaches starting from alpha-amino acids have been employed. nih.gov The synthesis of marine alkaloids containing a polysubstituted 2-aminoimidazole core, such as this compound, often utilizes site-specific metallation reactions of 4,5-diiodoimidazoles. nih.gov
Knoevenagel Condensation and Microwave-Assisted Syntheses
The Knoevenagel condensation is a fundamental carbon-carbon bond formation reaction in organic synthesis, involving the reaction of an aldehyde or ketone with a compound containing active methylene (B1212753) hydrogens in the presence of a basic catalyst. sigmaaldrich.com This reaction typically leads to the formation of an α,β-unsaturated carbonyl compound after dehydration of the intermediate β-hydroxy carbonyl. sigmaaldrich.com Knoevenagel condensation has been utilized in the synthesis of Leucettamine B analogues. nih.govscispace.com Microwave-assisted synthesis (MAS) has emerged as a significant technique for the synthesis of heterocycles, offering advantages such as reduced reaction times and higher yields compared to conventional heating methods. researchgate.net Solvent-free conditions under microwave irradiation have been employed in the synthesis of Leucettamine B precursors and analogues. researchgate.netdntb.gov.uadoaj.orgnih.gov For instance, a sulfur/nitrogen displacement reaction under solvent-free microwave irradiation was a key step in preparing new derivatives of Leucettamine B. nih.gov
Key Synthetic Intermediates and Reaction Mechanisms
The synthesis of this compound and its analogues involves several key intermediates and reaction mechanisms. While specific detailed mechanisms for this compound's total synthesis are not extensively detailed in the provided snippets, the synthesis of related marine alkaloids and analogues provides insight into common strategies. The formation of the 2-amino imidazolone ring, a core structural element in this compound, can involve solvent-free condensations and guanylation reactions. researchgate.net Another approach to forming the 2-aminoimidazole ring involves a tandem aza-Wittig/carbodiimide-mediated annulation process. researchgate.net Rearrangement reactions, such as the base-promoted rearrangement of β-lactam into an imidazolone ring, have also been described in the synthesis of Leucettamine B and C. researchgate.nettandfonline.com These rearrangements can be stereoselective, with the product rings retaining the stereochemistry of the starting materials. researchgate.net Key intermediates in the synthesis of related heterocyclic compounds, which share structural features with this compound, can include compounds like 2-aminophenyl(phenyl)phosphine in the synthesis of 1,3-benzoazaphosphole analogues. frontiersin.org Understanding reaction mechanisms, such as nucleophilic attack, elimination reactions (like E1cB), and cyclization, is crucial in designing efficient synthetic routes. researchgate.netyoutube.combeilstein-journals.org
Stereoselective and Diastereoselective Synthesis Approaches
Stereoselective and diastereoselective synthesis approaches are critical for controlling the spatial arrangement of atoms in a molecule, which is particularly important for complex natural products like this compound that may possess chiral centers. While direct information on the stereoselective synthesis of this compound itself is limited in the provided context, the synthesis of related compounds and analogues highlights the application of such methods. Diastereoselective synthesis aims to favor the formation of one diastereomer over others. rsc.org Methods for achieving diastereoselectivity include employing chiral catalysts or starting materials and controlling reaction conditions to influence the transition state. organic-chemistry.orgbeilstein-journals.org For example, a catalytic, highly diastereoselective synthesis of trans-β-lactams has been developed using a multifunctional catalyst that influences the transition state to favor the desired diastereomer. organic-chemistry.org Stereoselective reductive amination has also been utilized in the synthesis of bicyclic amines with high stereoselectivity. mdpi.com The base-promoted rearrangement of β-lactam into an imidazolone ring, relevant to the synthesis of Leucettamine B and C, has been shown to be stereoselective, yielding products exclusively as Z-isomers in some cases. researchgate.nettandfonline.com
Molecular and Cellular Mechanisms of Action of Leucettamine a and Derivatives
Receptor-Ligand Interaction Profiling
Leucettamine A has demonstrated activity as a receptor ligand, specifically showing an interaction with the leukotriene B4 receptor. nih.govidrblab.netidrblab.net
Leukotriene B4 Receptor Antagonism by this compound
This compound has been identified as a potent leukotriene B4 (LTB4) receptor antagonist. nih.govnih.gov LTB4 is a lipid mediator involved in inflammatory processes, primarily produced by leukocytes. wikipedia.orgcmdm.tw It plays a role in leukocyte adhesion, activation, chemotaxis, and the release of inflammatory mediators. wikipedia.org By acting as an antagonist, this compound can potentially block the downstream effects of LTB4 binding to its receptor. nih.govnih.gov
Binding Affinity and Specificity
Studies have investigated the binding affinity of this compound to the LTB4 receptor. This compound showed potent LTB4 receptor binding activity with a K(i) of 1.3 µM. nih.gov In comparison, Leucettamine B, a related compound, was significantly less active with a K(i) of 100 µM, while leucettamidine (B10850139) showed notable activity with a K(i) of 5.3 µM. nih.gov This indicates a degree of specificity in the binding of this compound to the LTB4 receptor compared to some related structures. This compound has been identified as a pure LTB4 receptor antagonist, suggesting a new structural lead for inflammation therapy. nih.gov
Protein Kinase Inhibition Landscape
Beyond receptor interaction, this compound derivatives, particularly the leucettines and leucettinibs, are recognized for their inhibitory effects on various protein kinases. researchgate.netedelris.comabcam.comidrblab.netidrblab.netidrblab.netnih.govidrblab.netidrblab.netnih.govnih.govacs.orgedelris.com This kinase inhibition landscape is a key aspect of their molecular mechanism of action. edelris.comabcam.comidrblab.netidrblab.netidrblab.netnih.govidrblab.net
Inhibition of Dual-Specificity, Tyrosine Phosphorylation Regulated Kinases (DYRKs)
A significant area of research has focused on the inhibition of Dual-Specificity, Tyrosine Phosphorylation Regulated Kinases (DYRKs) by this compound derivatives. edelris.comabcam.comidrblab.netidrblab.netidrblab.netnih.govidrblab.netnih.govnih.govacs.orgedelris.com DYRKs are a family of protein kinases involved in various cellular processes, and their dysregulation has been implicated in several diseases. edelris.comadipogen.com
DYRK1A as a Primary Target
DYRK1A has been identified as a primary target for inhibition by this compound derivatives, particularly the optimized leucettines and leucettinibs. edelris.comabcam.comidrblab.netidrblab.netidrblab.netnih.govidrblab.netnih.govnih.govacs.orgedelris.comresearchgate.net Leucettine L41, a representative member of the leucettine family, has shown potent inhibitory efficacy on DYRK1A with IC50 values typically in the nanomolar range (10–60 nM). researchgate.net Other studies report IC50 values for Leucettine L41 against DYRK1A as low as 0.04 µM. medchemexpress.com Leucettinibs, a class of DYRK/CLK kinase inhibitors inspired by Leucettamine B, have identified inhibitors with subnanomolar IC50 values (0.5–20 nM) on DYRK1A. nih.govacs.orgedelris.com This potent inhibition of DYRK1A is a key mechanism underlying the biological effects of these compounds. edelris.comalzdiscovery.orgresearchgate.net
Activity Against DYRK1B, DYRK2, DYRK3
While DYRK1A is a primary target, this compound derivatives also exhibit inhibitory activity against other members of the DYRK family, including DYRK1B, DYRK2, and DYRK3. researchgate.netabcam.comidrblab.netidrblab.netidrblab.netnih.govadipogen.comresearchgate.netfishersci.beharvard.eduharvard.edu The structure-activity relationship observed for DYRK1A inhibition is often similar for DYRK1B and DYRK2. edelris.comnih.gov DYRK3 appears to be less sensitive to leucettines compared to DYRK1A, DYRK1B, and DYRK2. edelris.comnih.gov
Data on the inhibition of these kinases by specific leucettine and leucettinib derivatives are available from various studies. For example, Leucettine L41 has shown inhibitory effects on DYRK1B, DYRK2, and DYRK3, in addition to DYRK1A. researchgate.net Another DYRK1A/B inhibitor, INDY, has reported IC50 values of 0.23 µM for DYRK1B and 0.24 µM for DYRK1A, and also inhibits DYRK2. abcam.com Leucettinibs have been extensively characterized for their activity against a panel of kinases including DYRK1B, DYRK2, and DYRK3. researchgate.net
Here is a table summarizing some reported kinase inhibition data for Leucettine L41 and Leucettinibs:
| Compound | Target Kinase | Reported IC50 (µM) | Source |
| Leucettine L41 | DYRK1A | 0.04 | medchemexpress.com |
| Leucettine L41 | DYRK1A | 0.01-0.06 | researchgate.net |
| Leucettine L41 | DYRK2 | 0.035 | medchemexpress.com |
| Leucettine L41 | DYRK3 | 4.5 | medchemexpress.com |
| Leucettinibs | DYRK1A | 0.0005-0.02 | nih.govacs.orgedelris.com |
| Leucettinibs | DYRK1B | Varied (inhibitory activity observed) | researchgate.net |
| Leucettinibs | DYRK2 | Varied (inhibitory activity observed) | researchgate.net |
| Leucettinibs | DYRK3 | Varied (inhibitory activity observed) | researchgate.net |
Note: IC50 values can vary between studies depending on the specific assay conditions.
The inhibition of multiple DYRKs by this compound derivatives highlights their potential to influence a range of cellular processes regulated by these kinases. edelris.comadipogen.com
Inhibition of cdc2-Like Kinases (CLKs)
A key area of investigation for Leucettamine derivatives is their inhibitory activity against cdc2-like kinases (CLKs). thieme-connect.comnih.govedelris.comsigmaaldrich.comscispace.comresearchgate.netuniprot.org CLKs are a family of dual-specificity protein kinases that play crucial roles in various cellular processes, including the regulation of alternative pre-mRNA splicing. eurekaselect.comnih.gov Inhibition of CLKs by leucettine derivatives has been demonstrated through various in vitro and cellular assays. thieme-connect.comresearchgate.netresearchgate.net
CLK1, CLK2, CLK3, CLK4 Inhibition
Studies have shown that leucettine derivatives exhibit inhibitory activity against multiple CLK isoforms, including CLK1, CLK2, CLK3, and CLK4. nih.govedelris.comsigmaaldrich.comscispace.comuniprot.org For instance, Leucettine L41, a well-characterized derivative, has been reported to potently inhibit CLK1 and CLK3. eurekaselect.comcaymanchem.com Other leucettinib compounds have also demonstrated low-nanomolar inhibitory activity against CLK1, CLK2, and CLK4. acs.org The binding mode of these inhibitors has been investigated through co-crystallization studies, revealing interactions within the ATP-binding pocket of the kinases. researchgate.netnih.govru.nlnih.govresearchgate.netacs.orgacs.org
Here is a table summarizing reported IC50 values for Leucettine L41 against CLK kinases:
| Kinase | IC50 (µM) | Reference |
| CLK1 | 0.015 | caymanchem.com |
| CLK3 | 4.5 | caymanchem.com |
Note: IC50 values can vary depending on the experimental conditions and assays used.
Inhibition of Other Kinases (e.g., PIM1, GSK3β)
In addition to CLKs, leucettine derivatives have also been found to inhibit other kinases, including PIM1 and GSK3β. nih.govsigmaaldrich.comuniprot.org Leucettine L41, for example, has shown inhibitory effects on GSK3α/β and PIM1, albeit generally with lower potency compared to its effects on certain CLKs and DYRKs. researchgate.netcaymanchem.comresearchgate.netacs.orgnih.gov Co-crystallization studies have been performed with Leucettine L41 and GSK3β and PIM1 to understand the structural basis of these interactions. researchgate.netuniprot.orgresearchgate.netacs.orgnih.gov
Here is a table summarizing reported IC50 values for Leucettine L41 against other kinases:
| Kinase | IC50 (µM) | Reference |
| GSK3α/β | 0.41 | caymanchem.com |
| PIM1 | 4.1 | caymanchem.com |
Note: IC50 values can vary depending on the experimental conditions and assays used.
Cellular Pathway Modulation
The kinase inhibitory activities of Leucettamine derivatives translate into modulation of various cellular pathways. thieme-connect.comnih.govedelris.comsigmaaldrich.comscispace.comresearchgate.net These effects are crucial for understanding their potential biological and therapeutic implications.
Impact on Alternative Pre-mRNA Splicing
One significant cellular effect of inhibiting CLKs is the modulation of alternative pre-mRNA splicing. nih.govedelris.comscispace.com CLKs are known to phosphorylate serine/arginine-rich (SR) proteins, which are key regulators of splicing. eurekaselect.comnih.govnih.govacs.org Inhibition of CLKs by leucettine derivatives, such as Leucettine L41, has been shown to inhibit the phosphorylation of SR proteins and modulate alternative splicing in cellular systems. thieme-connect.comresearchgate.netresearchgate.netcaymanchem.comnih.govacs.orgguidetopharmacology.org This modulation can affect the expression of various proteins involved in diverse cellular functions. nih.gov
Effects on Protein Phosphorylation Events (e.g., Cyclin D1, Tau)
Leucettamine derivatives, particularly those targeting DYRK1A and CLKs, have been shown to affect the phosphorylation levels of various proteins, including Cyclin D1 and Tau. thieme-connect.comedelris.comsigmaaldrich.comscispace.comresearchgate.net DYRK1A is known to phosphorylate Cyclin D1 at Thr286, which can lead to its degradation. mdpi.comru.nlresearchgate.netnih.gov Leucettinibs have been demonstrated to inhibit the phosphorylation of DYRK1A substrates in cells, including the phosphorylation of Thr286-cyclin D1. mdpi.comru.nl Similarly, these compounds can inhibit the phosphorylation of Tau at specific residues like Thr212, a known phosphorylation site for DYRK1A. researchgate.netru.nlresearchgate.net
Here is a table summarizing observed effects on protein phosphorylation:
| Protein | Phosphorylation Site | Effect of Leucettine Derivatives | Reference |
| Cyclin D1 | Thr286 | Inhibition of phosphorylation | mdpi.comru.nlresearchgate.netnih.gov |
| Tau | Thr212 | Inhibition of phosphorylation | researchgate.netru.nlresearchgate.net |
| SR proteins | Serine/Arginine | Inhibition of phosphorylation | thieme-connect.comresearchgate.netresearchgate.netcaymanchem.comnih.govacs.org |
Modulation of Cell Survival Pathways (e.g., Glutamate-induced Cell Death)
Some leucettine derivatives have demonstrated the ability to modulate cell survival pathways, offering protection against certain types of cell death. edelris.comscispace.com For instance, Leucettine L41 has been reported to provide protection against glutamate-induced cell death in cultured hippocampal cells. thieme-connect.comuniprot.org Excessive glutamate (B1630785) can lead to excitotoxicity and oxidative stress, triggering cell death pathways. frontiersin.orgnih.govjmb.or.krnih.gov The neuroprotective effects observed with leucettine derivatives may be linked to their kinase inhibitory activities and their impact on downstream signaling cascades involved in cell survival and stress responses. uniprot.orgjmb.or.kr
Influence on Autophagy Mechanisms
Research into the molecular and cellular mechanisms of action of this compound and its derivatives, particularly synthetic analogues known as leucettines, has indicated an influence on autophagy. Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and misfolded proteins, crucial for cellular homeostasis and survival, especially under stress conditions like nutrient deprivation. brown.edunih.gov Dysfunction in autophagy is associated with various diseases, including neurodegenerative disorders and cancer. brown.edunih.gov
Studies focusing on leucettine L41, a synthetic analogue derived from leucettamine B, have shown its ability to induce autophagy. nih.govresearchgate.netresearchgate.net This induction appears to be mediated through the mTOR/PI3K pathway and requires ULK1. researchgate.netresearchgate.net While leucettine L41 inhibits both DYRKs (dual-specificity tyrosine phosphorylation regulated kinases) and CLKs (cdc2-like kinases), investigations suggest that the inhibition of CLKs contributes more significantly to the induction of autophagy by leucettines than the inhibition of DYRKs. nih.govresearchgate.netresearchgate.net For instance, leucettine L14, which is more specific to CLKs, induced autophagy to levels comparable to rapamycin, a known autophagy inducer, whereas leucettine L38, more potent towards DYRKs, did not induce autophagy. nih.govresearchgate.net Leucettine L33, inactive on both kinase families, also failed to trigger autophagy. nih.govresearchgate.net
Experiments using siRNA-mediated silencing of CLK1 demonstrated that partial depletion was sufficient to trigger autophagy, while depletion of DYRK1A was not. nih.govresearchgate.net These findings collectively support the role of CLK inhibition in leucettine-induced autophagy. nih.gov Furthermore, leucettine L41 has been shown to increase the number of prefusion vesicles and vesicles fused to lysosomes, indicating that it acts as a true autophagy inducer without perturbing the autophagic flux. researchgate.netresearchgate.net
Investigation of Other Reported Biological Activities
Beyond their effects on kinases and autophagy, this compound and its derivatives have been explored for a range of other biological activities.
Cystathionine (B15957) β-synthase Inhibition
Polyandrocarpamine derivatives, which are related to leucettamine B (a compound structurally similar to this compound), have been identified as inhibitors of cystathionine β-synthase (CBS). nih.govresearchgate.net CBS is a key enzyme in the transsulfuration pathway, involved in the metabolism of homocysteine and the production of hydrogen sulfide (B99878) (H₂S). nih.govmdpi.com CBS is considered a potential therapeutic target for various conditions, including Down syndrome and certain cancers, where its upregulation is observed. researchgate.netmdpi.com Screening of a library of marine natural products and synthetic derivatives, including polyandrocarpamine derivatives, for their ability to inhibit H₂S production by CBS identified several hits with inhibitory activity in the micromolar range (IC₅₀ values between 83 and 187 µM). researchgate.net This suggests that 2-aminoimidazolone structures, like those found in this compound and its relatives, can interact with and inhibit CBS activity. researchgate.net
Broader Spectrum of Activities (e.g., Anti-biofilm, Anti-protozoan, Antiviral)
2-Aminoimidazolone alkaloids, the structural class to which this compound belongs, have been investigated for a broader spectrum of biological activities, including anti-biofilm, anti-protozoan, and antiviral effects. nih.govmdpi.com
Some studies indicate that marine-derived compounds, including those with 2-aminoimidazole structures, possess anti-biofilm activity. nih.govresearchgate.netphorteeducacional.com.brifremer.fr Biofilms are structured communities of microorganisms encased in an extracellular matrix, contributing to antibiotic resistance and chronic infections. ifremer.frmdpi.com While specific data on this compound's direct anti-biofilm activity is limited in the provided context, the structural class has shown promise in this area. nih.govresearchgate.net
Furthermore, leucettamine B-related polyandrocarpamines have demonstrated inhibitory activity against mammalian and protozoan DYRK and CLK kinases. nih.govmdpi.comstring-db.orgresearchgate.net This suggests potential anti-protozoan activity for compounds within this structural family by targeting essential kinases in these organisms. nih.govmdpi.comstring-db.orgresearchgate.net
Structure Activity Relationship Sar Studies of Leucettamine a Analogues
Identification of Essential Pharmacophoric Elements for Kinase Inhibition
SAR studies on Leucettine analogues have aimed to identify the key structural features, or pharmacophoric elements, responsible for their kinase inhibitory activity. The core 2-aminoimidazolin-4-one scaffold derived from Leucettamine B is fundamental to their activity. edelris.comacs.orgnih.govresearchgate.net Investigations into the SAR of Leucettines targeting DYRK2, for instance, have led to the development of pharmacophore models. One such model identified four hydrogen bond acceptors and one hydrophobic aromatic ring as crucial molecular fingerprints for predicting the binding efficacy of ligands to the DYRK2 enzyme. researchgate.net
Detailed analysis of the binding interactions through co-crystallization and docking studies has revealed specific interactions within the ATP-binding pocket of target kinases. acs.orgresearchgate.net These studies highlight the importance of hydrogen bonds formed between the inhibitor and residues in the kinase hinge region, as well as interactions with conserved lysine (B10760008) residues in the active site. acs.orgresearchgate.net For example, Leucettine L41 forms hydrogen bonds with the hinge backbone amide of Leu241 (in DYRK1A) and the conserved active site lysine (Lys188) in DYRK1A and DYRK2. acs.orgresearchgate.net The nitrogen atom of the pyridine (B92270) ring in some analogues has been shown to form hydrogen bonds with residues like Leu83 (CDK1) and Cys83 (CDK5) in the hinge region. researchgate.net These specific interactions underscore the critical role of hydrogen bond donors and acceptors, as well as appropriate hydrophobic regions, as essential pharmacophoric elements for effective kinase binding and inhibition.
Effects of Substituent Variations on Potency and Selectivity
Variations in substituents on the Leucettamine scaffold significantly impact the potency and selectivity of the resulting analogues against different kinases. Extensive libraries of Leucettines, sometimes exceeding 500 analogues, have been synthesized and evaluated to explore these effects. researchgate.netresearchgate.net
Studies have shown that modifications at specific positions of the core structure can modulate activity against various kinases, including DYRKs, CLKs, GSK-3β, PIM1, and CK2. edelris.comacs.orgnih.govresearchgate.netru.nl For instance, methylation at the N3 position of the 2-aminoimidazolin-4-one core, as seen in the natural product Leucettamine B, has been reported to reduce the potency of compounds. ru.nl The size and nature of substituents introduced at different positions, such as the N3 position or on appended aromatic rings, can lead to a rapid decline in inhibitory activity with increasing molecular weight or bulkiness. ru.nlacs.org
The position and electronic nature of substituents on aromatic rings attached to the core scaffold also play a role. While some studies on related inhibitors suggested electron-withdrawing groups might be favorable for potency, further investigation revealed that the effect is highly dependent on the substitution position. mdpi.com For example, a fluorine substituent was favorable at the meta-position of a phenyl ring, while a methoxy (B1213986) substituent was superior at the para-position for certain inhibitors. mdpi.com These findings emphasize the subtle and context-dependent nature of substituent effects on kinase inhibition.
The selectivity profile of Leucettine analogues can also be tuned through substituent variations. While Leucettines generally inhibit DYRKs and CLKs, modifications can lead to differential potency against specific isoforms within these families or introduce activity against other kinases like GSK-3β or PIM1. edelris.comacs.orgnih.govresearchgate.net
Role of Stereochemistry in Biological Activity
Stereochemistry plays a crucial role in the biological activity of many chiral molecules, including natural products and their derivatives that interact with stereospecific biological targets like proteins. psu.eduquizlet.comnih.gov For Leucettamine A analogues, the stereochemistry of double bonds can significantly influence their potency.
A notable example is Leucettinib-21, an analogue of Leucettamine B. This compound exists as (Z) and (E) isomers due to the configuration of a double bond. Studies have demonstrated that the (Z) isomer of Leucettinib-21 is approximately 5 times more potent than its corresponding (E) isomer. ru.nlresearchgate.net This significant difference in activity between the stereoisomers highlights that the precise three-dimensional arrangement of atoms is critical for optimal binding and inhibition of target kinases. psu.eduquizlet.comnih.gov The specific stereochemistry likely dictates how favorably the molecule can fit into the chiral binding pocket of the kinase and establish the necessary interactions for inhibition.
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational chemistry and molecular modeling techniques are powerful tools used in conjunction with experimental SAR studies to gain deeper insights into the interactions between ligands and their protein targets. sarjournal.comkallipos.grnih.govamazon.com These methods help to rationalize observed SAR data and guide the design of novel, more effective inhibitors. nih.gov
Docking Studies and Binding Mode Prediction
Molecular docking studies are widely employed to predict the preferred binding poses and affinities of Leucettamine analogues within the ATP-binding pockets of kinases. researchgate.netresearchgate.netresearchgate.netnih.govnih.govmdpi.com By simulating the interaction between the ligand and the protein, docking can identify key amino acid residues involved in binding and predict the types of interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking interactions. researchgate.netresearchgate.netnih.govmdpi.com
Docking simulations for Leucettine analogues targeting kinases like DYRK1A, DYRK2, CLK3, CDK1, CDK5, and GSK-3β have provided valuable information on their binding modes. researchgate.netresearchgate.net These studies often confirm the importance of interactions with the kinase hinge region and conserved lysine residues, consistent with experimental findings from co-crystallization. researchgate.netacs.orgresearchgate.netresearchgate.net For example, docking studies of Leucettamine L41 with DYRK1A and DYRK2 predicted hydrogen bonds with Leu241 and Lys188 residues. researchgate.net Docking of compound (9) showed hydrogen bonding between its 6-hydroxy function and Cys199 of GSK-3β. researchgate.net These predictions help to explain why certain structural modifications in the ligand enhance or diminish potency by affecting these critical interactions.
Co-crystallization Analysis with Target Proteins (e.g., Kinases)
Co-crystallization of kinase inhibitors with their target proteins provides high-resolution three-dimensional structures of the complex, offering the most direct and detailed information about the binding mode. researchgate.netacs.orgresearchgate.netuniprot.orgresearchgate.netnih.govdntb.gov.uaacs.org This experimental technique is invaluable for validating predictions from docking studies and for providing a precise map of ligand-protein interactions. researchgate.net
Co-crystal structures of Leucettine L41 with several kinases, including DYRK1A, DYRK2, CLK3, PIM1, and GSK-3β, have been reported. researchgate.netacs.orgresearchgate.netuniprot.orgresearchgate.netnih.govacs.org These structures confirm that Leucettine L41 binds in the ATP-binding pocket and acts as an ATP-competitive inhibitor. acs.orgresearchgate.net The detailed views from these co-crystal structures show the exact positions of hydrogen bonds and other interactions, such as the hydrogen bonds with the hinge backbone amide (e.g., Leu241 in DYRK1A) and the conserved lysine residue (e.g., Lys188). acs.orgresearchgate.net Co-crystallization data is crucial for understanding the structural basis of potency and selectivity and serves as a foundation for structure-based drug design efforts aimed at optimizing Leucettamine analogues. acs.orgresearchgate.net
Design, Synthesis, and Characterization of Leucettamine A Inspired Chemical Probes
Rational Design Strategies for Enhanced Specificity and Potency
Rational drug design, or rational design, is an inventive process focused on discovering new medications by leveraging knowledge of a specific biological target. wikipedia.org This approach involves designing molecules that are structurally and electronically complementary to the target molecule, facilitating binding and modulation of its function. wikipedia.org In the context of Leucettamine-inspired probes, rational design strategies have been employed to enhance their specificity and potency towards target kinases, particularly DYRKs and CLKs. researchgate.netedelris.com
Initial studies with the natural product Leucettamine B revealed its ability to inhibit DYRKs and CLKs, albeit with IC50 values in the submicromolar/micromolar range. nih.govresearchgate.net This provided a starting point for chemical optimization. Rational design efforts focused on modifying the core 2-aminoimidazolin-4-one scaffold to improve kinase inhibitory activity and selectivity. acs.orgresearchgate.netresearchgate.netedelris.com Structural variations at specific positions of the scaffold and the attached heteroarylmethylene groups have been shown to significantly impact kinase inhibitory activity, suggesting interactions within the ATP-binding pocket of the target enzymes. ru.nl For instance, the benzothiazol-6-ylmethylene moiety was identified as a potent residue during the synthesis of Leucettinibs. acs.orgedelris.com Methylation at the N3 position, present in the natural product Leucettamine B, was found to reduce the potency of the compounds. ru.nl These findings guided the design of subsequent generations of analogues with improved pharmacological profiles.
Creation of Diverse Analog Libraries (e.g., Leucettines, Leucettinibs)
Inspired by Leucettamine B, extensive libraries of analogues have been synthesized and characterized. researchgate.netedelris.com Two prominent families of these analogues are the Leucettines and Leucettinibs.
Over 500 analogues of Leucettamine B, collectively known as Leucettines, have been synthesized and characterized in vitro. researchgate.net These molecules were optimized as kinase inhibitors, with a particular focus on the DYRK1A target, although they also inhibit DYRK1B, DYRK2, CLK1, and CLK4. researchgate.net Leucettine L41 is a notable example from this family, identified as a potent DYRK1A inhibitor. researchgate.net
Building upon the Leucettine scaffold, a second generation of inhibitors, termed Leucettinibs, was developed. acs.orgresearchgate.netedelris.com This family includes over 186 N2-substituted 2-aminoimidazolin-4-ones bearing a benzothiazol-6-ylmethylene group. acs.orgedelris.com Leucettinibs were designed to display high inhibitory potency towards DYRK1A and CLKs, with some compounds exhibiting subnanomolar IC50 values. acs.orgresearchgate.netedelris.com Leucettinib-21 is a specific example that has been extensively characterized. ru.nlprobechem.com
These diverse libraries allow for comprehensive structure-activity relationship (SAR) studies, enabling the identification of key structural features responsible for potency and selectivity towards specific kinases. ru.nlnih.gov
Application of Leucettamine A Analogues in Target Identification and Pathway Elucidation
This compound-inspired analogues, particularly the Leucettines and Leucettinibs, have proven valuable as chemical probes for target identification and pathway elucidation, primarily focusing on DYRK and CLK kinases. researchgate.netedelris.com Chemical probes are small molecules used to perturb biological systems and study protein function within signaling pathways. nih.gov
Studies using Leucettine L41, for instance, have involved co-crystallization with target kinases such as DYRK1A, DYRK2, and CLK3 to understand the molecular interactions at the ATP-binding pocket. researchgate.neticr.ac.uk This structural information is vital for rational design and optimization of inhibitors. The selectivity of Leucettine L41 has been investigated using activity and interaction assays with recombinant kinases, revealing its inhibitory profile against DYRKs and CLKs. researchgate.neticr.ac.uk
Leucettinibs have been utilized to inhibit the phosphorylation of DYRK1A substrates in cells, providing insights into the downstream effects of DYRK1A inhibition. acs.orgresearchgate.netedelris.com For example, Leucettinib-21 has been shown to inhibit the phosphorylation of Thr286-cyclin D1 and Thr212-Tau in SH-SY5Y cells. probechem.com These studies help to elucidate the specific pathways regulated by these kinases.
The application of these probes extends to in vivo studies. Leucettines and Leucettinibs have been investigated in animal models, including models of Down syndrome and Alzheimer's disease, where DYRK1A and CLKs are implicated. researchgate.netresearchgate.netprobechem.comeventsair.com These studies aim to understand the role of these kinases in disease pathogenesis and evaluate the potential therapeutic utility of the inhibitors. For example, Leucettinibs have been shown to correct memory disorders in the Ts65Dn mouse model of Down syndrome. researchgate.netprobechem.com
Techniques such as chemoproteomics and thermal proteome profiling (CETSA) can be used in conjunction with these chemical probes to verify direct drug-target binding and identify potential off-targets, further aiding in target identification and understanding the molecular mechanisms of action. pelagobio.com
Table 1: Selected Leucettamine-Inspired Compounds and Kinase Activity
| Compound | Kinase Targets (Examples) | IC50 (nM) (Example) | PubChem CID |
| This compound | 10021742 | ||
| Leucettamine B | DYRK1A, DYRK2, CLK1, CLK3 | µM range nih.govresearchgate.net | 94397066 |
| Leucettine L41 | DYRK1A, DYRK1B, DYRK2, CLK1, CLK3, CLK4 | 40-73 nM (DYRKs) researchgate.netresearchgate.net | 135398522 |
| Leucettinib-21 | DYRK1A, DYRK1B, CLK1, CLK2, CLK4 | 0.5-20 nM (DYRK1A), 2.4 nM (DYRK1A), 12 nM (CLK1) acs.orgresearchgate.netedelris.comprobechem.com | 162346700 |
| iso-Leucettinib-21 | DYRK1A (inactive) | >3-10 µM (DYRK1A) acs.orgedelris.com |
Note: IC50 values can vary depending on the specific assay conditions and source.
Future Research Directions and Unanswered Questions in Leucettamine a Research
Comprehensive Elucidation of Leucettamine A's Natural Physiological Role
Despite its identification in the marine sponge Leucetta microraphis, the precise natural physiological function of this compound within its host organism is largely unknown. dsmz.denih.govidrblab.net This lack of understanding extends to the biosynthetic pathway leading to its production. dsmz.deidrblab.net It is unclear whether this compound is synthesized directly by the sponge's own cells or by associated microorganisms. idrblab.net
Future research needs to focus on in-depth ecological and biochemical studies to determine the role of this compound in the sponge's survival, defense mechanisms, or ecological interactions. Understanding its natural function could provide valuable insights into its biological activities and potential applications in other systems. Techniques such as in situ localization studies, precursor feeding experiments, and metagenomic analysis of the sponge's microbiome could be employed to address these fundamental questions.
Discovery of Additional Molecular Targets and Biological Pathways
Research on leucettamines, particularly Leucettamine B and its synthetic analogues (leucettines), has identified them as inhibitors of certain protein kinases, notably the DYRKs (dual-specificity, tyrosine phosphorylation regulated kinases) and CLKs (cdc2-like kinases). dsmz.denih.govidrblab.net These kinases are implicated in various cellular processes and diseases, including neurodegenerative disorders like Alzheimer's disease and Down syndrome, as well as certain cancers and inflammatory conditions. dsmz.deidrblab.netabcam.com Leucettamine B, for instance, has been identified as a tyrosine-regulated inhibitor of kinase 1A (Dyrk1A) and is considered a pharmacological target in malignant brain tumors. nih.gov Leucettamine B derivatives have also been shown to inhibit protein kinase activity. scirp.org
However, the full spectrum of molecular targets and biological pathways influenced by this compound specifically is yet to be comprehensively mapped. Given the structural variations within the leucettamine family, this compound may interact with a distinct set of targets or modulate pathways differently compared to Leucettamine B or other related compounds. Future research should utilize advanced proteomic, genomic, and cell-based screening approaches to identify all direct and indirect molecular targets of this compound. Elucidating these interactions is crucial for understanding its mechanism of action and exploring its full therapeutic potential.
Development of Advanced Synthetic Methodologies for Structural Diversification
The availability of efficient and versatile synthetic methodologies is paramount for generating this compound and its analogues in sufficient quantities for research and for exploring structure-activity relationships. While some synthetic routes to leucettamine B and related structures have been reported, including those involving multicomponent reactions nih.govplos.org, the development of advanced and scalable synthetic strategies specifically for this compound and its diverse structural modifications remains an important area for future work. wikipedia.orgfishersci.nonih.gov
Future research should focus on developing novel total synthesis approaches that are more efficient, cost-effective, and environmentally friendly. Furthermore, methodologies enabling targeted structural diversification at specific positions of the this compound scaffold are needed to create libraries of analogues. nih.gov This will facilitate comprehensive structure-activity relationship studies, allowing researchers to identify key structural features responsible for specific biological activities and potentially lead to the discovery of more potent and selective compounds. nih.gov
Exploration of Novel Bioactivities and Mechanistic Pathways
Beyond the known kinase inhibition associated with related leucettamines, the potential for this compound to exhibit other novel bioactivities is an open question. While some related compounds like leucettamine C have shown mild antibiotic activity scirp.org, and polyandrocarpamine A (related to leucettamines) exhibits selective cytotoxicity against certain cell lines scirp.org, the unique biological profile of this compound needs further exploration.
Q & A
What are the established synthetic routes for Leucettamine A, and what key chemical reactions are critical to its synthesis?
This compound (a naturally occurring LTB4 receptor antagonist) is synthesized via a convergent route that exploits molecular symmetry. The synthesis involves:
- Step 1 : Utilization of α-amino acids or symmetric precursors to construct the core 2-aminoimidazole scaffold.
- Step 2 : Integration of dioxolane groups through selective coupling reactions.
Key reactions include aza-Wittig annulation and heterocumulene-mediated cyclization, which ensure regioselective formation of the imidazole ring. The total synthesis emphasizes efficiency, with yields optimized by leveraging symmetry in intermediate structures .
What experimental methodologies are used to evaluate this compound’s biological activity, particularly its antagonism of LTB4 receptors?
This compound’s binding affinity to LTB4 receptors is assessed using:
- Radioligand Binding Assays : Competition experiments with [³H]LTB4 on intact human U-937 cells, yielding a Ki value of 3.5 ± 0.8 µM .
- Functional Antagonism Tests : Measurement of agonist/antagonist activity via calcium flux or chemotaxis assays. This compound shows no agonist activity at tested concentrations, confirming pure antagonism .
- Structural Overlay Modeling : Analogues (e.g., compound 26) are designed to mimic LTB4’s conformation, validated by molecular docking and activity comparisons .
How do structural modifications of this compound influence its pharmacological profile?
Structure-Activity Relationship (SAR) studies reveal:
- Dioxolane Groups : Removal reduces potency (e.g., analogues lacking dioxolane show Ki > 10 µM vs. 3.5 µM for this compound). These groups are critical for receptor interaction .
- 2-Aminoimidazole Core : Modifications here (e.g., substitution with triazine or quinazoline moieties) alter selectivity. For example, compound 26, designed via LTB4 structural overlay, retains potency (Ki = 2.4 µM) despite lacking dioxolane groups .
- Side Chain Variations : Introduction of hydrophobic groups enhances membrane permeability but may reduce aqueous solubility, requiring balance in lead optimization .
What strategies resolve contradictions in reported biological data for this compound derivatives?
Discrepancies in activity data (e.g., variable Ki values across studies) are addressed through:
- Standardized Assay Conditions : Control cell lines (e.g., U-937), buffer composition, and ligand concentrations to minimize variability .
- Statistical Validation : Replicate experiments (n ≥ 3) with error margins <15% to ensure reproducibility .
- Cross-Validation : Compare results with orthogonal methods (e.g., functional assays vs. binding studies) to confirm target engagement .
How do synthetic strategies for this compound differ from those of its structural analogue, Leucettamine B?
- This compound : Relies on convergent synthesis using symmetric intermediates (e.g., aryl aldehydes) and α-amino acids for chiral centers. Key steps include aza-Wittig annulation .
- Leucettamine B : Synthesized via thiohydantoin condensation with aryl aldehydes/imines, followed by ammonia-mediated cyclization (yields up to 83%) .
- Divergence : this compound’s dioxolane groups require selective protection/deprotection steps absent in Leucettamine B synthesis, complicating its route .
What methodological advancements enable the design of this compound derivatives with improved kinase inhibition profiles?
While this compound primarily targets LTB4 receptors, its structural analogues (e.g., Leucettine L41) inhibit kinases like DYRK1A and CLK1 (IC50 = 15–40 nM). Strategies include:
- Hybridization : Merge this compound’s core with meridianin fragments to enhance kinase selectivity (e.g., compound 5a in hybrid synthesis) .
- Fragment-Based Drug Design (FBDD) : Use X-ray crystallography to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
- Microwave-Assisted Synthesis : Accelerate reaction times for imidazole ring formation, improving yields by 20–30% in derivative synthesis .
How are computational tools integrated into the optimization of this compound-based therapeutics?
- Molecular Dynamics (MD) Simulations : Predict binding stability of analogues to LTB4 receptors or kinases .
- Quantitative Structure-Activity Relationship (QSAR) Models : Correlate substituent electronegativity/logP values with activity to prioritize synthetic targets .
- Docking Studies : Validate structural overlays between this compound derivatives and target proteins (e.g., LTB4 or DYRK1A) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
